(2Z)-2-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
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Overview
Description
(2Z)-2-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound with a molecular formula of C24H15ClFNOS and a molecular weight of 419.8984032 . This compound is characterized by its unique structure, which includes an indole moiety linked to a benzothiophene ring through a methylene bridge. The presence of chlorine and fluorine atoms in the benzyl group further adds to its chemical diversity.
Preparation Methods
The synthesis of (2Z)-2-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves several steps. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with indole derivatives under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The resulting intermediate is then reacted with benzothiophene-3-one in the presence of a catalyst to form the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.
Scientific Research Applications
(2Z)-2-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2Z)-2-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Compared to other similar compounds, (2Z)-2-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE stands out due to its unique combination of an indole and benzothiophene moiety. Similar compounds include:
2-chloro-6-fluorobenzyl chloride: Used as an intermediate in the synthesis of various organic compounds.
Indole derivatives: Known for their wide range of biological activities.
Benzothiophene derivatives: Studied for their potential therapeutic applications
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H15ClFNOS |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
(2Z)-2-[[1-[(2-chloro-6-fluorophenyl)methyl]indol-3-yl]methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C24H15ClFNOS/c25-19-8-5-9-20(26)18(19)14-27-13-15(16-6-1-3-10-21(16)27)12-23-24(28)17-7-2-4-11-22(17)29-23/h1-13H,14H2/b23-12- |
InChI Key |
UVNUJQAWBGMKJA-FMCGGJTJSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)F)C=C4C(=O)C5=CC=CC=C5S4 |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)F)/C=C\4/C(=O)C5=CC=CC=C5S4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)F)C=C4C(=O)C5=CC=CC=C5S4 |
Origin of Product |
United States |
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